2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide
Description
2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring with dicarboxamide groups and a prop-2-enyl substituent, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-2-17-24-22(26)20-15-9-10-16-21(20)23(27)25(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2,9-10,18-21H,1,3-8,11-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMMIYDQPWPBRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)N(C2CCCCC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide typically involves multiple steps, starting with the preparation of the cyclohexene ring followed by the introduction of dicarboxamide groups and the prop-2-enyl substituent. Common reagents used in these reactions include cyclohexanone, dicyclohexylamine, and prop-2-enyl bromide. The reaction conditions often involve the use of catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-enyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups introduced at the prop-2-enyl position .
Scientific Research Applications
2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-N,2-N-dicyclohexyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide include:
- N,N′-Dicyclohexyl-1,2-ethanediamine
- N,N′-Dicyclohexyl-4-morpholinecarboxamidine
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl .
Uniqueness
What sets this compound apart from these similar compounds is its unique structural combination of a cyclohexene ring with dicarboxamide groups and a prop-2-enyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
